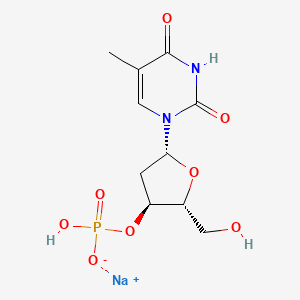

Thymidine 3'-monophosphate sodium salt

Description

Contextualization within Deoxyribonucleotide Biochemistry and Nucleic Acid Metabolism

Deoxyribonucleic acid (DNA) is a polymer composed of deoxyribonucleotide monomers linked by 3'-5' phosphodiester bonds. wikipedia.orgyoutube.com This fundamental structure places thymidine (B127349) 5'-monophosphate (dTMP) as the direct precursor for DNA synthesis after further phosphorylation to thymidine triphosphate (dTTP). taylorandfrancis.comdrugbank.com Thymidine 3'-monophosphate (3'-TMP), however, is not typically on the direct anabolic pathway for DNA elongation. Instead, its presence in the cell is often linked to catabolic and DNA repair processes.

The metabolism of thymidine is primarily managed through the salvage pathway, which recycles nucleosides from DNA degradation. researchgate.net Key enzymes in this pathway include thymidine kinase, which phosphorylates thymidine to thymidine monophosphate, and thymidine phosphorylase, which reversibly cleaves thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. researchgate.netnih.gov While the primary phosphorylation product of thymidine kinase is the 5'-monophosphate, the generation of 3'-TMP can occur under specific circumstances, such as DNA damage. The cleavage of the DNA backbone by certain agents or enzymes can result in DNA fragments with 3'-phosphate termini. nih.govnih.gov For instance, radiation-induced damage to dinucleotides like thymidylyl (3'-->5') thymidine can yield thymidine 3'-monophosphate as a major product. nih.gov

Furthermore, the cell maintains a delicate balance of nucleotide pools, and the presence of 3'-mononucleotides can have regulatory effects. While the anabolic enzyme thymidine kinase activity fluctuates with the cell cycle, the enzymes involved in thymidine and thymidylate catabolism remain relatively constant, suggesting that the fate of thymidine is largely controlled by its anabolic phosphorylation. nih.gov The appearance of 3'-TMP can thus be seen as a signal of nucleic acid turnover or damage, distinct from the de novo synthesis and salvage pathways that primarily produce 5'-nucleotides for DNA replication. taylorandfrancis.comdrugbank.com

Historical Perspective of 3'-Nucleotide Discovery and Early Characterization

The journey to understanding the structure of nucleic acids was a long and incremental one. Friedrich Miescher first identified a substance he called "nuclein" in 1869 from the nuclei of human pus cells. nih.govyoutube.com This was later recognized as DNA. The fundamental components of DNA—the phosphate (B84403) group, the deoxyribose sugar, and the four nitrogenous bases (adenine, guanine, cytosine, and thymine)—were subsequently elucidated.

The canonical understanding of DNA structure, solidified by the work of Watson and Crick, established the 3'-5' phosphodiester linkage as the backbone of the polymer. unacademy.coms3waas.gov.in This naturally focused early research on the 5'-phosphorylated nucleotides as the key building blocks.

The discovery and characterization of 3'-nucleotides came later, often in the context of studying nucleic acid degradation and the products of enzymatic or chemical cleavage. For instance, early studies on nucleases, enzymes that cleave nucleic acids, revealed that different enzymes could generate fragments with either 5'- or 3'-phosphate termini. Mung bean nuclease, for example, was found to hydrolyze synthetic esters of 3'-nucleotides. nih.gov These observations were crucial in demonstrating the existence and chemical possibility of 3'-phosphorylated nucleotides, even if they were not the primary building blocks for DNA synthesis. The development of analytical techniques like chromatography and mass spectrometry was instrumental in separating and identifying these less common nucleotide isomers, confirming their structure and distinguishing them from their 5' counterparts. nih.gov

Significance of 3'-Phosphorylated Deoxyribonucleotides in Analytical and Synthetic Methodologies

Thymidine 3'-monophosphate and other 3'-phosphorylated deoxyribonucleotides have become valuable tools in a variety of analytical and synthetic biochemical methodologies. Their unique chemical properties, particularly the presence of the phosphate group at the 3' position, are exploited in several key applications.

Interactive Table: Applications of 3'-Phosphorylated Deoxyribonucleotides

| Application Area | Specific Use of 3'-Phosphorylated Deoxyribonucleotides | Key Principle |

| Enzymology | As inhibitors or specific substrates for DNA polymerases and primases. nih.gov | The 3'-phosphate group can block the addition of subsequent nucleotides by DNA polymerases, which require a free 3'-hydroxyl group for chain elongation. This property is useful for studying enzyme kinetics and mechanisms. nih.gov |

| Oligonucleotide Synthesis | As a blocking group during chemical synthesis. nih.gov | The 3'-phosphate can act as a transient protecting group, allowing for controlled, stepwise enzymatic synthesis of DNA and XNA (xeno nucleic acid) oligonucleotides. |

| DNA Damage and Repair Studies | As a biomarker for DNA damage. nih.gov | The presence of 3'-mononucleotides can indicate DNA strand breaks caused by radiation or other damaging agents. Analytical methods like HPLC and mass spectrometry can quantify these products. nih.gov |

| Structural Biology | In the generation of DNA molecules with specific termini for structural analysis. | The defined chemical nature of a 3'-phosphate terminus is crucial for crystallographic or NMR studies of DNA-protein interactions or non-canonical DNA structures. |

| Molecular Probes | In the creation of modified oligonucleotides. | The 3'-phosphate can be used to attach labels or other moieties for use as probes in various molecular biology assays. nih.gov |

Detailed research findings have demonstrated the utility of 3'-TMP in these areas. For example, studies have shown that triphosphate derivatives of 3'-deoxyribonucleosides act as potent inhibitors of DNA primase, a key enzyme in the initiation of DNA replication. nih.gov In the realm of synthetic biology, the 3'-phosphate group has been evaluated as a transient protecting group for the controlled enzymatic synthesis of oligonucleotides. nih.gov Furthermore, analytical methods combining high-performance liquid chromatography (HPLC) and mass spectrometry have been developed to detect and quantify radiation-induced products of thymidine, including thymidine 3'-monophosphate, providing a means to study the mechanisms of DNA damage. nih.gov

Overview of Current Research Trajectories Involving Thymidine 3'-Monophosphate

Current research continues to explore the multifaceted roles of thymidine 3'-monophosphate and other 3'-deoxyribonucleotides, pushing the boundaries of our understanding in several key areas.

One significant trajectory is the investigation of DNA damage and repair pathways . The formation of 3'-phosphate termini is a common outcome of oxidative DNA damage, and understanding how cells process these ends is critical. Research in this area focuses on the enzymes that can remove the 3'-phosphate to allow for DNA repair synthesis. This has implications for understanding carcinogenesis and the cellular response to genotoxic stress.

Another active area of research is the role of 3'-mononucleotides in cellular signaling . The discovery that 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), which can be derived from 3'-mononucleotides, are involved in stress responses in both prokaryotes and eukaryotes has opened up new avenues of investigation. nih.gov Researchers are exploring how the levels of these molecules are regulated and what downstream pathways they influence, suggesting a broader signaling role for these "non-canonical" nucleotides.

In the field of synthetic biology and biotechnology , 3'-phosphorylated nucleotides are being used to develop novel tools and therapies. Their ability to terminate DNA polymerase activity is being exploited in the design of new sequencing technologies and as potential antiviral or anticancer agents. nih.gov For instance, modified 3'-deoxyribonucleoside triphosphates are being synthesized and tested for their ability to be incorporated by DNA polymerases, with the goal of creating modified nucleic acids with new functionalities. nih.gov

Finally, structural biology studies continue to utilize oligonucleotides with 3'-phosphate termini to gain high-resolution insights into DNA-protein interactions and the structure of DNA itself. These studies are crucial for understanding the molecular basis of gene regulation, DNA replication, and repair. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMMAHSFORMBSQ-HNPMAXIBSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Roles and Metabolic Interconversions of Thymidine 3 Monophosphate

Role as an Intermediate in Nucleic Acid Catabolism

Thymidine (B127349) 3'-monophosphate primarily emerges during the breakdown of deoxyribonucleic acid (DNA). Its formation is a key step in the processing of DNA fragments, making it a marker of DNA turnover and repair processes.

Pathways of DNA Degradation Leading to 3'-Monophosphate Formation

The degradation of DNA, a natural process occurring during apoptosis, DNA repair, and the recycling of nucleic acids, is mediated by a variety of nucleases. While many endonucleases and exonucleases generate oligonucleotides with 5'-phosphate and 3'-hydroxyl termini, certain enzymatic activities lead to the formation of products with 3'-phosphate ends. For instance, DNase II, an endonuclease involved in the degradation of DNA in apoptotic cells, is known to generate DNA fragments with 3'-phosphorylated termini drugbank.com.

Furthermore, specialized enzymes known as 3'-phosphoesterases are critical in the processing of DNA strand breaks, particularly those generated by oxidative damage nih.gov. These enzymes can cleave phosphodiester bonds to leave a 3'-phosphate group. For example, the bacterial DNA ligase D (LigD) complex possesses a 3'-phosphoesterase (PE) domain that can heal DNA ends by removing a 3'-terminal ribonucleotide, which results in a terminus with a 3'-phosphate that is subsequently hydrolyzed to a 3'-OH nih.govnih.govmdpi.com. The initial cleavage product is a deoxyribonucleoside 3'-monophosphate, such as thymidine 3'-monophosphate.

Salvage Pathways and Potential for Re-entry into Nucleotide Pools

Once formed, thymidine 3'-monophosphate can be acted upon by nucleotidases. Cells contain 3'-nucleotidases, such as CpdB in Escherichia coli, which are enzymes that can hydrolyze the phosphate (B84403) group from 3'-nucleotides, converting them into their corresponding nucleosides mdpi.com. In the case of 3'-TMP, this reaction yields thymidine.

This resulting thymidine is a key substrate for the conventional pyrimidine (B1678525) salvage pathway wikipedia.org. Thymidine can be taken up by cells and re-phosphorylated, but this time at the 5' position, by the enzyme thymidine kinase (TK) to form thymidine 5'-monophosphate (dTMP) nih.govmdpi.comresearchgate.net. This dTMP can then be further phosphorylated to thymidine diphosphate (B83284) (dTDP) and thymidine triphosphate (dTTP), which is a direct precursor for DNA synthesis mdpi.comresearchgate.net.

Interestingly, older research has suggested the possibility of a more direct salvage route. Studies have indicated the existence of enzymatic activity capable of converting thymidine 3'-monophosphate directly to thymidine 3'-diphosphate and subsequently to thymidine 3'-triphosphate nih.gov. While this pathway is not as well-characterized as the 5'-nucleotide phosphorylation cascade, it suggests a potential, albeit less prominent, mechanism for the direct reutilization of 3'-monophosphate intermediates.

Dynamics within Pyrimidine Nucleotide Metabolic Cycles

The metabolism of 3'-monophosphates occupies a distinct niche compared to the well-established 5'-nucleotide pathways that dominate anabolic processes. Understanding these differences is key to appreciating the role of molecules like 3'-TMP.

Comparison with 5'-Nucleotide Metabolism and Distinct Pathways

The primary route for thymidylate synthesis is the de novo pathway, where deoxyuridine monophosphate (dUMP) is methylated by thymidylate synthase (TS) to form deoxythymidine 5'-monophosphate (dTMP) wikipedia.org. This dTMP is then phosphorylated to dTDP and dTTP for incorporation into DNA taylorandfrancis.com. The salvage pathway, which recycles pre-existing nucleosides like thymidine, also funnels into this 5'-monophosphate pool via thymidine kinase wikipedia.orgnih.gov.

In stark contrast, thymidine 3'-monophosphate is not a product of the de novo pathway. It is exclusively a catabolic intermediate. Its metabolic processing is largely degradative, with the primary route being dephosphorylation to thymidine, which can then enter the 5'-salvage pathway mdpi.comnih.gov. This positions 3'-TMP as part of a recycling loop rather than a primary synthesis pathway. While direct phosphorylation of 3'-TMP has been suggested, the enzymes and regulatory mechanisms governing such a pathway are not as thoroughly understood as those for 5'-nucleotides, which involve well-characterized nucleoside monophosphate kinases and nucleoside diphosphate kinases drugbank.comnih.gov.

| Feature | 5'-Nucleotide Metabolism (dTMP) | 3'-Nucleotide Metabolism (3'-TMP) |

| Primary Origin | De novo synthesis and salvage of nucleosides | Catabolism of DNA |

| Key Anabolic Enzyme | Thymidylate Synthase | Not applicable |

| Primary Salvage Entry | Thymidine -> dTMP (via Thymidine Kinase) | 3'-TMP -> Thymidine (via 3'-Nucleotidase) |

| Main Metabolic Flow | Anabolic (towards dTTP and DNA synthesis) | Catabolic/Recycling (towards nucleoside) |

| Phosphorylation | Well-defined kinases (TMPK, NDPK) | Less characterized; potential direct phosphorylation |

Regulation of Cellular Nucleotide Balance by 3'-Monophosphates

The balance of deoxyribonucleoside triphosphate (dNTP) pools is critical for the fidelity of DNA replication and repair nih.govnih.govresearchgate.net. This balance is tightly controlled through allosteric regulation of key enzymes, most notably ribonucleotide reductase (RNR), the enzyme that converts ribonucleotides to deoxyribonucleotides nih.govresearchgate.net.

Participation in Ribonucleotide-Deoxyribonucleotide Cross-Talk

The communication between ribonucleotide and deoxyribonucleotide metabolism is essential for coordinating RNA and DNA synthesis and for maintaining appropriate nucleotide pools for various cellular processes. This cross-talk is primarily mediated by the allosteric regulation of ribonucleotide reductase (RNR) nih.govyoutube.com.

The activity of RNR is controlled by the binding of ATP (an activator) and dATP (an inhibitor) to its activity site. Furthermore, the binding of various dNTPs to its specificity site determines which ribonucleotide substrate is reduced nih.govresearchgate.net. For example, the presence of dTTP directs the enzyme to reduce GDP.

The role of thymidine 3'-monophosphate in this cross-talk is upstream and indirect. As a product of DNA catabolism, its generation and subsequent conversion to thymidine and then dTTP feeds into the dNTP pool. The resulting changes in the dTTP concentration are then "sensed" by RNR, which adjusts its activity and substrate specificity accordingly to maintain the balance between all four dNTPs nih.gov. This ensures that the degradation of DNA and the subsequent salvage of its components are integrated with the de novo synthesis of new deoxyribonucleotides, providing a homeostatic link between nucleotide catabolism and anabolism.

Investigation of its Endogenous Occurrence and Biological Distribution in Model Systems

The natural, endogenous occurrence of Thymidine 3'-monophosphate within cells is not well-documented in mainstream metabolic pathways, which primarily feature the 5'-isomers of nucleotides. biologyonline.com Most analytical and metabolic studies focus on thymidine 5'-monophosphate due to its direct role as a building block of DNA. taylorandfrancis.com

However, the biological effects and distribution of exogenously administered Thymidine 3'-monophosphate sodium salt have been investigated in animal models. These studies provide insight into its potential interactions and localization within a biological system. Research in animal models has shown that the compound can be both hepatotoxic and genotoxic. biosynth.com

The following table summarizes key findings from investigations into the biological effects of exogenously administered Thymidine 3'-monophosphate in model systems.

| Model System Attribute | Research Finding | Reference |

| Target Organ | Liver | biosynth.com |

| Observed Effects | Hepatotoxic, Genotoxic | biosynth.com |

| Cellular Impact | Induces DNA strand breaks and chromosomal aberrations in liver cells. | biosynth.com |

| Biomarker of Injury | Formation of a crotonaldehyde (B89634) adduct. | biosynth.com |

| Carcinogenicity | Minimal carcinogenic effects observed. | biosynth.com |

| Effect on DNA Synthesis | No significant effect on the rate of DNA synthesis or cell proliferation. | biosynth.com |

These findings highlight a specific bioactivity for Thymidine 3'-monophosphate when present in a model organism, even if its role as a natural endogenous metabolite remains unclear.

Enzymatic Interactions and Molecular Recognition of Thymidine 3 Monophosphate

Substrate and Product Specificity in Nucleotide-Modifying Enzymes

The specificity of enzymes for thymidine (B127349) 3'-monophosphate is a key determinant of its metabolic fate. This section explores how different classes of enzymes recognize and process this particular nucleotide.

Hydrolysis by 3'-Phosphatases and Nucleases

3'-Phosphatases and certain nucleases are responsible for the hydrolysis of the phosphomonoester bond at the 3' position of nucleotides. This activity is essential for nucleotide salvage pathways and for regulating the levels of signaling molecules. The hydrolysis of aryl esters of thymidine 3'-monophosphate has been studied to understand the rate-determining step in DNA hydrolysis. nih.gov These studies, conducted in alkaline solutions and with the mediation of cerium (IV) ions, showed that these dinucleotide analogues hydrolyze much faster than thymidylyl(3'->5')thymidine, suggesting that the departure of the leaving group from the phosphorus atom is the rate-limiting step. nih.gov

The kinetics of enzymes that hydrolyze 3'-TMP reveal important aspects of their catalytic mechanisms. For instance, studies on the non-enzymatic hydrolysis of thymidine 3'-monophosphate aryl esters provide insights into the fundamental chemical steps that enzymes must facilitate. nih.gov In alkaline conditions, the hydrolysis is significantly faster than that of a natural dinucleotide, indicating that the cleavage of the P-O3' bond is a critical step. nih.gov

The study of thymidine phosphorylase, an enzyme that catalyzes the reversible phosphorolysis of thymidine, provides further understanding of nucleotide processing. nih.govrxlist.comresearchgate.netresearchgate.netnih.gov While its primary substrate is thymidine, its interaction with thymidine derivatives and the influence of phosphate (B84403) are crucial. nih.govresearchgate.net Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase in the absence of phosphate reveals a stepwise mechanism involving the formation of a deoxyribocation intermediate. researchgate.net This suggests that the enzyme can activate the thymine (B56734) leaving group without the direct participation of a phosphate ion. researchgate.net

Site-directed mutagenesis is a powerful tool for elucidating the specific amino acid residues involved in substrate recognition. In the context of 3'-TMP, mutational analyses of various nucleotidases and kinases have identified key residues in their active sites. For example, in the bacteriophage T5 deoxynucleoside monophosphate kinase, substitutions of charged amino acid residues within the NMP binding domain led to a nearly complete loss of enzymatic activity, highlighting their importance in substrate binding. researchgate.net Similarly, studies on human thymidylate kinase have shown that specific mutations can alter the enzyme's dynamics and its affinity for substrates like 3'-azido-3'-deoxythymidine monophosphate (AZTMP), the monophosphate form of the anti-HIV drug zidovudine. researchgate.net

Interaction with Nucleoside Monophosphate Kinases (if applicable at 3' position)

Nucleoside monophosphate (NMP) kinases are critical enzymes that phosphorylate NMPs to their corresponding diphosphates, a key step in nucleotide metabolism and the activation of many nucleoside analog prodrugs. nih.gov These enzymes typically act on 5'-monophosphates. nih.govtaylorandfrancis.comdrugbank.com However, the enzymatic conversion of thymidine 3'-monophosphate to its 3'-diphosphate and 3'-triphosphate forms has been reported, indicating the existence of kinases capable of phosphorylating the 3' position. nih.gov

Human tissues contain several NMP kinases, including thymidylate kinase, which is responsible for phosphorylating thymidine monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). nih.govtaylorandfrancis.com While the primary substrate is the 5'-monophosphate, the ability of certain kinases to phosphorylate 3'-monophosphates, albeit potentially with different efficiencies, is an area of ongoing research. Nucleoside diphosphate (NDP) kinases, which catalyze the final step of converting diphosphates to triphosphates, generally lack specificity for the nucleobase but show a strong preference for the D-configuration of the sugar moiety. nih.gov

Role as an Allosteric Modulator or Inhibitor in Enzyme Regulation

Thymidine 3'-monophosphate and its derivatives can act as allosteric modulators or inhibitors of various enzymes, thereby regulating their activity. For instance, in the context of herpesvirus-induced thymidine kinase, 2'-deoxythymidine-5'-monophosphate (a positional isomer of 3'-TMP) can act as a competitive inhibitor or a stimulator depending on the enzyme isoform and its concentration. nih.gov This suggests the presence of regulatory binding sites on the enzyme that are distinct from the catalytic site. nih.gov

Furthermore, inhibitors of thymidine monophosphate kinase have been designed and synthesized as potential antibacterial agents, demonstrating the therapeutic potential of targeting this enzyme. nih.gov

Structural Biology of Thymidine 3'-Monophosphate-Enzyme Complexes

Understanding the three-dimensional structures of enzymes in complex with thymidine 3'-monophosphate provides invaluable insights into the molecular basis of their interaction. X-ray crystallography and other structural techniques have been employed to visualize these complexes, revealing the precise contacts and conformational changes that occur upon binding.

Crystal structures of human thymidylate kinase complexed with thymidine monophosphate (at the 5' position) and various nucleotide analogs have shed light on the phosphoryltransfer mechanism. rcsb.org These structures show how the enzyme undergoes conformational changes in different regions, such as the P-loop and the LID region, depending on the bound ligands. rcsb.org For example, the binding of the substrate leads to a closure of the active site, bringing the reactants into the correct orientation for catalysis. rcsb.orgwikipedia.org

Elucidation of Binding Modes via X-ray Crystallography and Cryo-Electron Microscopy

The precise three-dimensional arrangement of thymidine monophosphate within the active site of an enzyme is most definitively revealed by high-resolution structural biology techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM).

X-ray crystallography has been instrumental in visualizing the binding of thymidine monophosphate analogs to various enzymes. For instance, crystal structures of human thymidylate kinase complexed with thymidine monophosphate (TMP) and a phosphate donor analog reveal the specific interactions that anchor the ligand in the active site. rcsb.org These studies show that the thymine base of the nucleotide fits into a specific pocket, often forming hydrogen bonds and aromatic stacking interactions. In the case of herpes simplex virus type 1 thymidine kinase, the binding pocket can accommodate the thymidine moiety, with specific hydrogen bonds forming between the thymine base and amino acid side chains, such as an arginine residue. researchgate.net The unligated enzyme may contain water molecules in the binding pocket that are displaced upon substrate binding. researchgate.netresearchgate.net

Cryo-EM is an increasingly powerful technique for determining the structures of large protein complexes in their near-native states. nih.govuchicago.eduuchicago.edu This method involves flash-freezing purified biomolecules in solution, which avoids the need for crystallization and allows for the capture of different conformational states. nih.govuchicago.edu Time-resolved cryo-EM, in particular, offers the potential to visualize short-lived intermediate states of an enzyme during its catalytic cycle, providing a dynamic view of ligand binding and processing. nih.gov While specific cryo-EM structures focused solely on thymidine 3'-monophosphate are not extensively documented, the methodology is well-suited for investigating its complexes with large enzymes or ribonucleoprotein complexes. uchicago.educam.ac.uk

The combination of these techniques provides a detailed static and potentially dynamic picture of how enzymes recognize and position thymidine 3'-monophosphate for catalysis.

Analysis of Conformational Changes in Enzymes Upon Ligand Binding

The binding of a ligand such as thymidine 3'-monophosphate to an enzyme is often not a simple lock-and-key event but rather a dynamic process that induces significant conformational changes in the protein, a concept known as "induced fit". nih.govnih.gov These structural rearrangements are crucial for creating a catalytically competent active site.

Studies on human thymidylate kinase (TMPK) have provided clear examples of such conformational changes. The binding of TMP and the subsequent binding of the phosphate donor (ATP) trigger movements in several flexible regions of the enzyme, including the P-loop and the "LID" domain. rcsb.orgresearchgate.net The LID region, in particular, can act as a cap that closes over the active site upon substrate binding, shielding the reaction from the aqueous solvent and properly aligning the substrates for phosphoryl transfer. researchgate.net The degree of closure can vary depending on the specific ligand bound, with bisubstrate analogs that mimic the transition state inducing a fully closed conformation. rcsb.org

Similarly, research on E. coli thymidine phosphorylase complexed with nucleoside analogs shows that ligand binding induces noticeable conformational changes in the side chains of active site residues. researchgate.net Mutational analyses of human mitochondrial thymidine kinase 2 (TK2) also support the role of induced fit; mutations of certain residues, such as Tyr-141 and Gln-110, alter the enzyme's kinetic behavior, suggesting these amino acids are involved in the conformational changes that occur during substrate binding and catalysis. tandfonline.com These ligand-driven changes are a fundamental mechanism for enhancing catalytic efficiency and ensuring substrate specificity. nih.gov

| Enzyme | Structural Region | Observation upon Ligand Binding | Reference |

| Human Thymidylate Kinase (TMPK) | P-loop, LID region | Partial to full closure of the active site | rcsb.orgresearchgate.net |

| Human Mitochondrial TK2 | Full enzyme | Altered kinetic behavior suggesting conformational shifts | tandfonline.com |

| E. coli Thymidine Phosphorylase | Active site side chains | Rearrangement of side chains to accommodate ligand | researchgate.net |

Investigation of Specific Amino Acid Residues Involved in Molecular Recognition

The specific recognition of thymidine 3'-monophosphate is mediated by a network of interactions with particular amino acid residues within an enzyme's binding site. The identification of these key residues is achieved through a combination of structural biology and site-directed mutagenesis studies. nih.govnih.gov

In human thymidylate kinase, crystallographic data shows that the 3'-hydroxyl group of the bound TMP forms a strong interaction with the side chain of an aspartate residue (Asp15) when the enzyme is in its fully closed, catalytically active state. rcsb.org This highlights a key recognition point for the sugar moiety of the nucleotide.

The table below summarizes key amino acid residues and their roles in the recognition of thymidine monophosphate or its components in various enzymes.

| Enzyme | Key Amino Acid Residue(s) | Role in Recognition/Catalysis | Reference |

| Human Thymidylate Kinase (TMPK) | Asp15 | Interacts with the 3'-hydroxyl group of TMP | rcsb.org |

| Human Mitochondrial TK2 | Gln-110, Glu-133 | Essential for binding the ATP-Mg²⁺ complex | tandfonline.comslu.se |

| Human Mitochondrial TK2 | Tyr-141 | Involved in conformational changes and allosteric behavior | tandfonline.com |

| Human Thymidylate Synthase (hTS) | Helix-loop-helix domain | Identified as the putative binding site for its own mRNA | nih.gov |

Metal Ion Coordination in Enzymatic and Non-Enzymatic Contexts

Metal ions, particularly divalent cations, play a pivotal role in the structure and function of nucleotides and their interactions with biological systems. nih.gov Their coordination with thymidine 3'-monophosphate can influence its stability, conformation, and recognition by enzymes.

Role of Divalent Cations (e.g., Mg²⁺, Zn²⁺, Cu²⁺) in Thymidine 3'-Monophosphate Interactions

Divalent cations are essential cofactors for a vast number of enzymes that interact with nucleotides, especially kinases. nih.govnih.gov

Magnesium (Mg²⁺): The most common and physiologically crucial cation in nucleotide biochemistry is Mg²⁺. In enzymes like thymidine kinase, the true substrate is not ATP alone but rather an ATP-Mg²⁺ complex. tandfonline.comslu.se The magnesium ion coordinates with the phosphate groups of ATP, neutralizing some of their negative charge and helping to position the terminal phosphate for transfer to the thymidine monophosphate. Studies on human TK2 have demonstrated that specific amino acid residues are directly involved in coordinating this Mg²⁺ ion within the active site, underscoring its indispensable role in catalysis. tandfonline.comslu.se The requirement for Mg²⁺ can be significantly higher for some kinases compared to others, which can be a factor in cellular regulation. nih.gov

Zinc (Zn²⁺) and Copper (Cu²⁺): While Mg²⁺ is central to kinase activity, other divalent cations like zinc and copper can also interact with nucleotides. Zn²⁺ is a critical component of many proteins and can modulate the activity of various enzymes, including proteases that may be involved in cellular pathways related to nucleotide metabolism. nih.gov Studies on the coordination chemistry of pyrimidine (B1678525) nucleotides have shown that Cu²⁺ ions can form complexes with these molecules. nih.govnih.gov The primary binding site for such metal ions is often the phosphate group, although interactions with the nucleobase are also possible. nih.govnih.gov However, unlike Mg²⁺ and Ca²⁺, other cations such as Zn²⁺, Fe²⁺, and Co²⁺ may bind in a fundamentally different manner and have less of a stabilizing effect on certain macromolecular structures like nucleosomes. nih.gov

The specific cation involved can thus dictate the nature and outcome of the molecular interaction, both within the structured environment of an enzyme's active site and in non-enzymatic contexts in solution.

Characterization of Metal-Phosphate Interactions and Their Impact on Ligand Stability

The interaction between metal ions and the phosphate moiety of thymidine 3'-monophosphate is a defining feature of its coordination chemistry. The phosphate group, being negatively charged at physiological pH, is a strong ligand for positively charged metal ions. wikipedia.org

This metal-phosphate interaction is primarily electrostatic and results in the formation of a coordination complex. Studies using techniques like NMR and potentiometry have characterized these interactions extensively. For nucleoside triphosphates, Mg²⁺ has been shown to bind to the β- and γ-phosphate groups, which helps to stabilize the molecule and prepare it for enzymatic cleavage. nih.gov In the context of monophosphates, the metal ion coordinates with the oxygen atoms of the single phosphate group. nih.govacs.org

This coordination has a significant impact on ligand stability and conformation:

Charge Neutralization: The binding of a divalent cation like Mg²⁺ or Ca²⁺ neutralizes the negative charge on the phosphate backbone, which can be crucial for overcoming electrostatic repulsion when the nucleotide enters a negatively charged enzymatic active site. nih.gov

Conformational Influence: The coordination geometry of the metal ion can influence the conformation of the sugar-phosphate backbone, potentially locking the nucleotide into a specific orientation that is favorable for enzymatic recognition and reaction.

Research on various pyrimidine monophosphates, including TMP, has established a direct relationship between the basicity of the phosphate group and the stability of the metal ion complex formed. acs.org This fundamental interaction is critical for the biological activity of thymidine 3'-monophosphate and other nucleotides.

| Cation | Primary Interaction Site | Effect on Ligand | Reference |

| Mg²⁺ | Phosphate groups | Charge neutralization, structural stabilization, proper orientation for catalysis | tandfonline.comnih.govnih.gov |

| Cu²⁺ | Phosphate group, N3 of base | Forms stable complexes, primary binding at phosphate | nih.govnih.gov |

| Ca²⁺ | Phosphate group | Structural stabilization | nih.govdntb.gov.ua |

Advanced Chemical Synthesis Techniques

Modern synthetic strategies for Thymidine 3'-monophosphate and related oligonucleotides leverage powerful chemical methods to form the critical phosphodiester bonds and assemble nucleotide chains with precision.

Phosphitylation chemistry, particularly the phosphoramidite method, is the cornerstone of modern oligonucleotide synthesis. This approach involves the use of nucleoside phosphoramidites, which are stabilized phosphorus(III) compounds. These synthons react efficiently and cleanly with the hydroxyl group of another nucleoside to form a phosphite triester linkage, which is subsequently oxidized to the more stable phosphate triester. A novel thymidine phosphoramidite synthon has been developed for incorporating primary amino groups, attached via a triethylene glycol linker, to the internucleoside phosphates during automated synthesis researchgate.net. This method allows for the precise placement of modifications within an oligonucleotide chain researchgate.net. The reactions are highly sensitive to moisture, making hydrophobic supports advantageous for washing away any water contamination umich.edu.

The synthesis of nucleotides and oligonucleotides can be performed in either a solution-phase or solid-phase format. While solution-phase methods were developed first, they often involve complex purification steps after each reaction, leading to potential material loss and significant labor umich.edu.

Solid-phase synthesis, introduced by Merrifield, revolutionized the field by anchoring the initial nucleoside to an insoluble support, such as controlled-pore glass (CPG) or polystyrene umich.edu. In this strategy, the growing nucleotide chain remains covalently attached to the support while excess reagents and byproducts in the solution phase are easily washed away by filtration umich.edu. This dramatically simplifies the purification process, making it ideal for the repetitive cycles of coupling, capping, oxidation, and deprotection required for automated oligonucleotide synthesis umich.edu.

Chemo-enzymatic synthesis combines the versatility of chemical methods with the high selectivity and efficiency of biological catalysts. Enzymes offer significant advantages, including mild reaction conditions and high regioselectivity, which can circumvent the need for complex protection and deprotection steps common in purely chemical routes acs.org.

Nucleoside kinases, for example, are widely used to catalyze the transfer of a phosphate group from a donor like ATP to the 5'-hydroxy group of a nucleoside, producing the corresponding nucleoside 5'-monophosphate . Thymidine kinase 2 (TK2) can phosphorylate not only the natural nucleosides but also certain pyrimidine analogues, such as azidothymidine . This enzymatic phosphorylation is a compelling alternative to chemical synthesis . Broader strategies involve multienzyme, one-pot systems where enzymes like thymidine monophosphate kinase (TMPK) can further phosphorylate the monophosphate to a diphosphate researchgate.net. Such integrated processes, combining biocatalytic steps with chemical transformations, have been successfully scaled for the production of key intermediates like β-thymidine acs.org.

Preparation of Analogs and Modified Thymidine 3'-Monophosphates for Research

The synthesis of modified Thymidine 3'-monophosphate analogs is crucial for developing tools for research, diagnostics, and therapeutics. Modifications can be introduced at the nucleobase, the sugar moiety, or the phosphate group to alter the molecule's properties and function.

Isotopically labeled thymidine and its phosphorylated forms are indispensable tools for studying DNA synthesis and cell proliferation wikipedia.orgnih.gov. The incorporation of isotopes such as tritium (³H), carbon-11 (¹¹C), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) allows for sensitive detection and quantification.

Radiolabeled thymidine, such as tritiated thymidine (³H-TdR), is a classic tool used in cell proliferation assays wikipedia.org. A common synthetic route for [methyl-³H]thymine involves the hydrogenation of 5-formyl uracil with ³H₂ gas, followed by enzymatic conversion to the corresponding nucleoside and nucleotide iaea.org. For PET imaging applications, short-lived isotopes like ¹¹C are used. [¹¹C]Thymidine can be synthesized by treating a silylated derivative of 5-bromo-2'-deoxyuridine with [¹¹C]methyl iodide umich.edu. Stable isotope-labeled versions, such as Thymidine-¹³C₁₀,¹⁵N₂ 5′-monophosphate, are also commercially available for use in applications like bio-NMR sigmaaldrich.com.

| Isotope | Labeling Position | Precursor(s) | Key Application(s) |

| ³H | Methyl group | 5-Formyluracil, ³H₂ gas | Cell proliferation assays, autoradiography wikipedia.orgnih.goviaea.org |

| ¹¹C | Methyl group | 5-Bromo-2'-deoxyuridine, [¹¹C]methyl iodide | Positron Emission Tomography (PET) imaging of tumors umich.edu |

| ¹³C, ¹⁵N | Full molecule | Isotopically enriched starting materials | Bio-NMR studies sigmaaldrich.com |

This table provides examples of isotopically labeled thymidine monophosphate and its precursors, along with their primary research applications.

Modifications to the structure of Thymidine 3'-monophosphate can confer novel biological activities or serve as probes for cellular processes.

Nucleobase Modifications: The thymine base can be altered at several positions. Halogenated analogs like 5-bromo-2'-deoxyuridine (BrdU) and alkynyl analogs such as 5-ethynyl-2'-deoxyuridine (EdU) are widely used to label newly synthesized DNA in proliferating cells wikipedia.orgnih.gov. In some bacteriophages, thymidine undergoes extensive "hypermodification" where complex chemical groups, derived from amino acids, are attached to the 5-methyl position of the thymine base oup.com.

Sugar Modifications: The deoxyribose sugar is a common target for modification. A prominent example is Azidothymidine (AZT), an anti-HIV drug, where the 3'-hydroxyl group is replaced with an azido (-N₃) group wikipedia.org. The monophosphate form of AZT (AZTMP) is an intermediate in its activation pathway, and its subsequent phosphorylation is a critical step acs.org.

Phosphate Modifications: The phosphate group can also be derivatized. For instance, a mono(4-aminophenyl)-3'-thymidilic acid ester has been synthesized for use as a specific ligand in the affinity chromatography purification of thymidine kinase nih.gov. Additionally, specialized phosphoramidite synthons allow for the attachment of linkers and reporter groups to the internucleoside phosphates, creating oligonucleotides with tailored functions researchgate.net.

Applications of Thymidine 3 Monophosphate As a Biochemical Research Tool

Development and Validation of Enzymatic Assays

The precise structure of Thymidine (B127349) 3'-monophosphate makes it a key reagent in the development and validation of various enzymatic assays, enabling researchers to probe the activity and mechanisms of nucleotide-metabolizing enzymes.

Phosphodiesterases (PDEs) are a class of enzymes that cleave phosphodiester bonds, such as the one found in the DNA backbone. While venom phosphodiesterase is known to digest products of reactions involving thymidine-5'-monophosphate, the use of Thymidine 3'-monophosphate as a direct substrate for assessing general phosphodiesterase activity is less common than synthetic chromogenic substrates. nih.gov However, aryl esters of thymidine 3'-monophosphate have been synthesized and used in kinetic studies to investigate the mechanisms of non-enzymatic and metal-ion-catalyzed hydrolysis, which provides insights into the rate-limiting steps of DNA hydrolysis. nih.gov These studies help model the fundamental biochemical reactions that phosphodiesterases catalyze.

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (NPP2), is a secreted enzyme with a critical role in generating the signaling lipid lysophosphatidic acid (LPA). While ATX has broad substrate specificity, specific assays for its activity often employ synthetic nucleotide analogs. For instance, thymidine 5′-monophosphate p-nitrophenyl ester has been utilized as a chromogenic substrate to screen for autotaxin inhibitors. Although Thymidine 3'-monophosphate is not a primary tool for this purpose, the study of how various nucleotide monophosphates and their derivatives interact with the active site of enzymes like ATX is crucial for understanding its function and for the development of specific inhibitors.

Thymidine 3'-monophosphate is an intermediate in certain nucleotide metabolic pathways, and its enzymatic conversions are critical for DNA synthesis and repair. Research has shown the enzymatic conversion of 3'-TMP into its corresponding 3'-diphosphate (3'-TDP) and 3'-triphosphate (3'-TTP) by kinase enzymes. nih.gov This phosphorylation cascade can be monitored using coupled enzyme assays.

In a typical coupled assay, the consumption of ATP by the kinase that phosphorylates 3'-TMP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. PK transfers a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP (generated from ATP consumption) to regenerate ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration can be continuously monitored spectrophotometrically at 340 nm, providing a real-time measurement of the kinase's activity on 3'-TMP. This approach is fundamental for reconstructing parts of the thymidine nucleotide metabolism pathway in vitro. researchgate.net

Role in Cell-Free Systems for Biochemical Pathway Reconstruction and Analysis

Cell-free systems, particularly for protein synthesis (CFPS), have become powerful platforms for synthetic biology, allowing for the rapid prototyping and analysis of biochemical pathways without the constraints of a living cell. mdpi.comnih.gov These systems require energy and building blocks, including nucleoside triphosphates (NTPs) for transcription.

Notably, research has demonstrated that nucleoside monophosphates, including thymidine monophosphate, can be used as a more cost-effective alternative to the more expensive triphosphates. mdpi.comnih.gov The cell-free extracts contain the necessary endogenous kinases to convert the supplied monophosphates into the required triphosphates (e.g., dTMP → dTDP → dTTP), which are then used by RNA polymerase for transcription. nih.gov

This capability allows for the complete synthesis of enzymes from a DNA template and the subsequent analysis of their activity in a one-pot reaction. For example, a CFPS system can be programmed with the gene for a specific enzyme, such as a caffeine (B1668208) synthase. biorxiv.org By supplying the necessary substrates (e.g., theobromine) and cofactors along with the nucleotide monophosphates, researchers can reconstruct the entire pathway from gene to functional enzyme to final product (caffeine) within the cell-free environment. biorxiv.org This approach greatly accelerates the design-build-test cycle for engineering novel metabolic pathways.

Investigating DNA Damage and Repair Mechanisms in Model Organisms (e.g., bacteriophages)

The integrity of DNA is constantly threatened by damaging agents, and cells have evolved sophisticated repair mechanisms. Thymidine nucleotide metabolism is central to these repair processes, as a steady supply of dTTP is required for DNA polymerases to fill gaps during repair. nih.govnih.gov Bacteriophages, or viruses that infect bacteria, are powerful model organisms for studying fundamental DNA processes, including replication, damage, and repair. iaea.org

A fascinating aspect of phage biology is the modification of their genomic DNA to evade host defense systems, such as restriction enzymes. Some bacteriophages replace standard thymidine with hypermodified versions. nih.gov For example, Salmonella phage ViI replaces 40% of its thymidine with 5-(2-aminoethoxy)methyluridine. nih.gov These modifications are created by phage-encoded enzymatic pathways that act on thymidine precursors. Studying these pathways provides insight into novel mechanisms of DNA modification and protection, which are conceptually related to DNA damage and repair.

Furthermore, cellular studies have shown that enzymes like thymidylate kinase are actively recruited to sites of DNA damage to ensure a local supply of dTTP for repair synthesis. nih.gov The enzyme thymidine phosphorylase has also been directly associated with DNA damage repair processes. nih.gov Therefore, while 3'-TMP may not be used as a direct experimental agent to induce damage, understanding its metabolic pathway is critical for interpreting the results of DNA damage and repair studies in various organisms, including bacteriophages.

Utilization in Studying Nucleotide Analog Metabolism and Specific Enzyme Recognition

Thymidine 3'-monophosphate and its structural analogs are indispensable tools for studying the metabolism of nucleoside analogs and for probing the specificity of enzymes involved in nucleotide synthesis. Many antiviral and anticancer drugs are nucleoside analogs that must be phosphorylated to their active triphosphate form within the cell. The efficiency of these phosphorylation steps is a key determinant of their therapeutic efficacy.

Human thymidylate kinase (TMPK) is a crucial enzyme in this activation pathway. Studies have used TMPK to examine the phosphorylation efficiency of the monophosphate forms of various nucleoside analogs. For example, the monophosphate of the anti-HIV drug 2′,3′-didehydro-2′,3′-dideoxythymidine (d4T) was found to be a substrate for TMPK. This research is critical for understanding the metabolic activation and potential limitations of such drugs.

In another example, researchers synthesized a series of 3'- and 5'-modified thymidine analogues to probe the active site of Mycobacterium tuberculosis thymidylate monophosphate kinase (TMPKmt), a key target for developing new anti-tuberculosis drugs. researchgate.netnih.gov By evaluating the inhibitory activity of these compounds, they could map the structural requirements for binding to the enzyme. One 5'-arylthiourea 4-thio-α-thymidine analogue was identified as a potent inhibitor, demonstrating the power of this approach for drug discovery. researchgate.net

The table below presents kinetic data for the phosphorylation of various nucleoside monophosphate analogs by human thymidylate kinase, highlighting how their efficiency compares to the natural substrate, thymidine monophosphate (TMP).

| Compound | Km (μM) | Kcat (s-1) | Relative Efficiency (Kcat/Km) |

| Thymidine Monophosphate (TMP) | 10.4 ± 1.5 | 11.4 ± 0.4 | 100% |

| d4TMP | 129.8 ± 17.5 | 15.3 ± 0.7 | 10.7% |

| l-FMAUMP | 165.7 ± 25.1 | 18.0 ± 1.2 | 9.9% |

| Data derived from studies on human thymidylate kinase. d4TMP is the monophosphate of Stavudine. l-FMAUMP is the monophosphate of Clevudine. |

This comparative analysis is fundamental to understanding how structural modifications affect enzyme recognition and catalytic turnover, providing essential information for the rational design of more effective nucleoside analog drugs.

Applications in Proteomics Research, e.g., for antibody labeling (research-focused)

Thymidine 3'-monophosphate sodium salt, a deoxyribonucleotide, is a fundamental component of DNA synthesis. While its primary biological role is well-established, its application as a direct label for antibodies in mainstream proteomics research is not extensively documented in publicly available scientific literature. Proteomics and antibody conjugation literature primarily describe the use of fluorescent dyes, enzymes, biotin, and radioactive isotopes for labeling. assaygenie.comfluorofinder.com

However, the concept of using nucleotide-based molecules for detection and as haptens is established in molecular biology. For instance, modified nucleotides are used to generate antibodies that can specifically recognize DNA or RNA modifications. nih.govnih.govnih.gov In a related application, a monoclonal antibody specific for thymine (B56734) glycol monophosphate, a modified form of thymidine monophosphate, was developed by immunizing with the nucleotide conjugated to a carrier protein. selectscience.net This demonstrates the principle of using nucleotide monophosphates as haptens to elicit an antibody response, a process that involves conjugation to a larger molecule to become immunogenic.

While direct evidence for the widespread use of this compound as a primary label for antibody detection in proteomics is scarce, its chemical structure presents theoretical possibilities for such applications. The phosphate group and the hydroxyl groups on the deoxyribose sugar could potentially be exploited for chemical conjugation to an antibody, either directly or through a linker molecule. If used as a label, detection would likely rely on a secondary system, such as an antibody that specifically recognizes thymidine monophosphate, or through the use of mass spectrometry to detect the mass shift imparted by the nucleotide on the antibody.

It is important to distinguish this potential application from the more common use of thymidine analogs in the study of DNA damage and repair, where antibodies are generated against modified nucleotides to detect them in DNA. selectscience.net

Given the current body of research, the application of this compound for antibody labeling in proteomics appears to be a niche or emerging area. Further research would be required to establish standardized protocols and to validate its efficacy and advantages over more conventional labeling methods.

| Research Area | Compound Used | Application | Research Findings |

| DNA Damage Detection | Thymidine glycol monophosphate | Immunogen to produce monoclonal antibodies | Monoclonal antibodies were successfully generated that could specifically detect thymine glycol in irradiated or OsO4-treated DNA. selectscience.net |

| Aptamer Stabilization | 3' inverted thymidine | Modification of aptamers | The 3' inverted thymidine modification significantly increases the stability and resistance of aptamers to nuclease degradation in human serum. |

Future Directions and Emerging Paradigms in Thymidine 3 Monophosphate Research

Advancements in High-Throughput Screening for Novel Ligands and Modulators

The quest to identify new molecules that can interact with and modulate the metabolism of nucleotides like 3'-TMP is increasingly reliant on high-throughput screening (HTS) methodologies. rsc.orgyoutube.com These automated platforms enable the rapid testing of vast libraries of chemical compounds, accelerating the discovery of novel ligands. rsc.orgyoutube.com Future research will likely focus on developing more sophisticated HTS assays to probe the enzymes involved in 3'-TMP synthesis and degradation.

A key area of development is the creation of microarray-based HTS platforms. nih.gov These systems allow for the screening of thousands of compounds in a miniaturized format, significantly increasing efficiency. youtube.comnih.gov For instance, microarray systems have been developed to discover small molecule ligands that target the surface of bacteria, a strategy that could be adapted to find modulators of nucleotide metabolism enzymes. nih.gov

The table below illustrates different HTS approaches and their potential applications in 3'-TMP research.

Table 1: High-Throughput Screening (HTS) Methodologies and Applications

| HTS Method | Principle | Potential Application for 3'-TMP Research |

|---|---|---|

| Microarray-based Screening | Miniaturized assays on a solid surface, allowing for parallel analysis of thousands of compounds. nih.gov | Identification of small molecule inhibitors or activators of enzymes like thymidylate kinase. taylorandfrancis.com |

| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding. nih.gov | Screening for ligands that bind to and stabilize or destabilize enzymes in the 3'-TMP pathway. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change that occurs when two molecules interact. nih.gov | Characterization of the binding affinity of newly discovered ligands for 3'-TMP metabolizing enzymes. nih.gov |

Integration with Multi-Omics Approaches for Systems-Level Understanding of Nucleotide Metabolism

To fully grasp the role of 3'-TMP in cellular physiology, researchers are moving beyond single-molecule studies and embracing a systems biology approach. nih.govnih.gov This involves the integration of multiple "omics" data sets—such as genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of nucleotide metabolism. nih.govfrontiersin.org By analyzing these large-scale data sets, scientists can identify how changes in 3'-TMP levels are connected to broader cellular networks and disease states. nih.govnih.gov

Multi-omics approaches can reveal the intricate regulatory networks that control nucleotide pools and can help identify biomarkers for various diseases. frontiersin.org For example, integrating genomic data with metabolomic profiles can uncover how genetic variations impact nucleotide metabolism and potentially lead to pathological conditions. nih.gov

Exploration of Non-Canonical Roles and Interactions in Unique Biological Systems

While 3'-TMP is primarily known for its role in DNA synthesis, emerging evidence suggests it may have non-canonical functions. wikipedia.org These are roles that go beyond its established metabolic purpose. For instance, modified bases and non-canonical nucleotides play a part in epigenetic regulation and protecting viral DNA from bacterial enzymes. wikipedia.org Future research will delve into whether 3'-TMP or its derivatives participate in cellular signaling pathways or have unique functions in specific organisms or cellular contexts.

The existence of non-canonical bases in the DNA of some organisms, such as 5-methylcytosine (B146107) in Mycobacterium tuberculosis, points to the evolutionary adaptation of nucleotides for specific functions. wikipedia.org Investigating such unique biological systems may uncover previously unknown roles for 3'-TMP.

Development of Advanced Biosensors Utilizing 3'-Monophosphate Recognition

The ability to accurately and rapidly detect specific molecules is crucial for both research and diagnostics. The development of advanced biosensors capable of recognizing the 3'-monophosphate group is a promising area of research. nih.govpreprints.org These biosensors could be designed to specifically detect 3'-TMP, providing a powerful tool for monitoring its concentration in real-time within biological systems.

Several strategies are being explored for the creation of such biosensors. One approach involves the use of metal ions like Zr4+, which can selectively bind to phosphate (B84403) groups on biomolecules. nih.gov Another promising avenue is the development of aptamer-based biosensors, which use short strands of DNA or RNA that can be engineered to bind with high specificity to a target molecule like 3'-TMP. preprints.org

The table below outlines different types of biosensors and their potential for 3'-TMP detection.

Table 2: Biosensor Technologies for 3'-Monophosphate Recognition

| Biosensor Type | Recognition Element | Principle of Detection |

|---|---|---|

| Electrochemical Biosensors | Metal ions (e.g., Fe3+, Zr4+) that bind to phosphate groups. nih.gov | Changes in electrical properties upon binding of 3'-TMP. nih.gov |

| Fluorescent Aptasensors | DNA or RNA aptamers specific to 3'-TMP. preprints.org | Alteration in fluorescence signal when the aptamer binds to 3'-TMP. mdpi.com |

| Thermal Biosensors | Enzymes or other recognition elements that generate heat upon interaction. preprints.org | Detection of temperature changes resulting from the binding or enzymatic conversion of 3'-TMP. preprints.org |

Application in Synthetic Biology for Constructing Novel Biochemical Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov Thymidine (B127349) 3'-monophosphate and other nucleotides are fundamental building blocks that can be used in the creation of novel biochemical pathways. nih.govnih.gov By engineering organisms to produce or utilize 3'-TMP in non-natural ways, scientists can develop new biotechnological applications. nih.gov

For example, synthetic biologists could engineer microorganisms to overproduce 3'-TMP for use in therapeutic applications, such as in bypass therapies for certain mitochondrial diseases. embopress.org Furthermore, the construction of artificial genetic circuits could be controlled by the presence or absence of specific nucleotides, including 3'-TMP, opening up new possibilities for creating sophisticated cellular behaviors. nih.gov The reconstitution of biosynthetic pathways in heterologous hosts is a powerful tool for discovering and engineering novel metabolic functions. nih.govnih.gov

Q & A

Q. Can this compound be used in non-enzymatic oligonucleotide synthesis studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.